molecular formula C11H14N4 B1468067 [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250784-51-0

[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1468067
CAS RN: 1250784-51-0
M. Wt: 202.26 g/mol
InChI Key: DLLVXQZZEJSCBN-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as DMPT, is an organic compound belonging to the class of triazoles. It is a heterocyclic compound consisting of a benzene ring with a nitrogen atom at the 4th position. DMPT is a versatile compound with a wide range of applications in the field of organic synthesis, drug discovery and medicinal chemistry. It has been used as an intermediate in the synthesis of a variety of compounds and pharmaceuticals, and has been the subject of numerous scientific studies to evaluate its potential as a therapeutic agent.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including compounds like [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds have shown anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Such diversity in biological activities makes triazoles a promising class for the development of new therapeutic agents aimed at treating various diseases, including those caused by bacteria and viruses that are increasingly resistant to current drugs (Ferreira et al., 2013).

Advancements in Triazole Synthesis

The synthesis of triazole derivatives, including [1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, has seen significant advancements, with a focus on eco-friendly and efficient methods. These methods have facilitated the exploration of triazoles in various scientific fields. Notably, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have become a cornerstone in triazole synthesis, providing a straightforward and versatile approach to constructing these compounds with diverse substituents. This has opened up new avenues for the development of triazole-based pharmaceuticals, materials, and biological probes (de Souza et al., 2019).

properties

IUPAC Name

[1-(2,4-dimethylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-3-4-11(9(2)5-8)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLVXQZZEJSCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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